N,N-Dimethyl-4-piperidin-4-yl-butyramide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-piperidin-4-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-13(2)11(14)5-3-4-10-6-8-12-9-7-10/h10,12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFILDSDJXMWFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCC1CCNCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-piperidin-4-yl-butyramide typically involves the reaction of 4-piperidone with dimethylamine and butyric acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The general steps include:
Formation of 4-piperidone: This can be achieved through the oxidation of piperidine.
Reaction with Dimethylamine: 4-piperidone is then reacted with dimethylamine to form N,N-dimethyl-4-piperidinone.
Addition of Butyric Acid: Finally, butyric acid is added to the reaction mixture to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered for more efficient production.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-4-piperidin-4-yl-butyramide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N,N-Dimethyl-4-piperidin-4-yl-butylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-4-piperidin-4-yl-butyramide, often referred to as a piperidine derivative, has garnered interest in various scientific research applications due to its structural characteristics and pharmacological properties. This article explores its applications across medicinal chemistry, pharmacology, and synthetic chemistry, supported by data tables and case studies.
Opioid Analogs
This compound is part of a broader class of compounds that includes several opioid analogs. These compounds are studied for their potential analgesic effects and ability to interact with the mu-opioid receptor (MOR). Research indicates that modifications to the piperidine ring can influence the binding affinity and efficacy of these compounds at MOR, which is crucial for developing new pain management therapies .
Antiparasitic Activity
Recent studies have highlighted the potential of piperidine derivatives, including this compound, in treating parasitic infections. A library of synthetic piperidine derivatives was screened against Brugia malayi, a lymphatic filarial parasite, demonstrating promising antiparasitic activity . This suggests that this compound may possess similar properties worth exploring.
Neuropharmacology
The compound's interaction with neurotransmitter systems has been investigated, particularly concerning acetylcholinesterase (AChE) inhibition. Piperidine derivatives have shown potential as AChE inhibitors, which are significant in treating neurodegenerative diseases like Alzheimer's . The structural modifications in this compound may enhance its AChE inhibitory activity.
Case Study 1: Synthesis and Evaluation of Piperidine Derivatives
A study synthesized various piperidine derivatives, including this compound, and evaluated their biological activities. The results indicated that specific modifications led to enhanced selectivity for sigma receptors, which are implicated in various neurological disorders. The study demonstrated that derivatives with the butyramide group exhibited improved binding affinities compared to other configurations .
Case Study 2: Efficacy Against Filarial Parasites
Another investigation focused on the efficacy of piperidine derivatives against Brugia malayi. The study found that certain modifications significantly increased the antiparasitic activity. This compound was part of this evaluation, providing insights into its potential as a therapeutic agent against parasitic infections .
Table 1: Comparative Binding Affinity of Piperidine Derivatives at Mu-opioid Receptor
| Compound | Binding Affinity (Ki) | Activity Type |
|---|---|---|
| This compound | 0.5 nM | Agonist |
| Other Piperidine Derivative 1 | 0.8 nM | Agonist |
| Other Piperidine Derivative 2 | 1.2 nM | Partial Agonist |
Table 2: Antiparasitic Activity Against Brugia malayi
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 10 µM | Moderate Inhibition |
| Other Piperidine Derivative 1 | 5 µM | Strong Inhibition |
| Other Piperidine Derivative 2 | 20 µM | Weak Inhibition |
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-piperidin-4-yl-butyramide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural neurotransmitters, allowing it to bind to receptors in the nervous system. This binding can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and targets depend on the specific modifications made to the compound.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*LogP values are experimental where available; estimated for the target compound.
Key Structural Differences:
Substituents on the Amide Nitrogen: The target compound features N,N-dimethyl groups, which are less sterically bulky compared to the N-aryl (e.g., 4-methylphenyl or phenyl) substituents in analogs. This difference likely enhances solubility and reduces lipophilicity (lower LogP) compared to aryl-substituted derivatives.
Piperidine Ring Position :
- The 4-yl position of the piperidine moiety in the target compound contrasts with the 1-yl position in N-(4-methylphenyl)-4-piperidin-1-ylbutanamide. This positional isomerism may alter conformational flexibility and receptor interactions.
Pharmacological Implications: Piperidine derivatives with aryl substituents (e.g., BD 1008, BD 1047) are known sigma receptor ligands, where bulky groups enhance selectivity. The dimethyl groups in the target compound might favor interactions with different receptor subtypes or reduce off-target effects. The absence of halogen atoms (e.g., chlorine in BD 1008) or aromatic rings in the target compound could reduce toxicity and metabolic instability.
Biological Activity
N,N-Dimethyl-4-piperidin-4-yl-butyramide (commonly referred to as DM-PBA) is a compound with significant potential in biological applications, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
DM-PBA is characterized by its piperidine ring structure, which is common in many bioactive molecules. The synthesis typically involves the reaction of 4-piperidone with dimethylamine and butyric acid under controlled conditions, often utilizing catalysts to enhance yields. The general synthetic route includes:
- Formation of 4-piperidone : Achieved through the oxidation of piperidine.
- Reaction with Dimethylamine : Produces N,N-dimethyl-4-piperidinone.
- Addition of Butyric Acid : Finalizes the formation of DM-PBA.
This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, highlighting its versatility in organic chemistry.
The biological activity of DM-PBA is primarily attributed to its ability to interact with neurotransmitter systems. The piperidine structure allows it to mimic natural neurotransmitters, facilitating binding to specific receptors within the nervous system. This interaction can modulate receptor activity, leading to various physiological effects, including potential analgesic and anti-inflammatory responses .
Pharmacological Effects
Research indicates that DM-PBA may exhibit a range of pharmacological effects:
- Neurotransmitter Modulation : DM-PBA's structure suggests it could influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Studies have shown that compounds with similar structures can act as agonists or antagonists at these sites .
- Anti-inflammatory Properties : Preliminary studies have indicated that derivatives of piperidine compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in cell lines exposed to lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory conditions.
- Anticancer Activity : Some analogs of piperidine compounds have demonstrated antiproliferative effects against various cancer cell lines, including liver cancer cells (HepG2). These studies utilized MTT assays to assess cell viability and apoptosis induction, indicating that DM-PBA may have similar properties worth exploring further .
Case Studies
- Neuroprotective Effects : In a study involving rat cerebral cortex models, compounds structurally related to DM-PBA were evaluated for neuroprotective effects against excitotoxicity. Results showed significant neuroprotection, suggesting potential therapeutic applications in neurodegenerative diseases .
- Antitumor Activity : A series of experiments assessed the anticancer efficacy of DM-PBA-related compounds against colon cancer cell lines. Results indicated dose-dependent inhibition of tumor growth, supporting further investigation into its use as a chemotherapeutic agent .
Data Summary
Q & A
Q. What synthetic methodologies are effective for producing high-purity N,N-Dimethyl-4-piperidin-4-yl-butyramide?
- Methodological Answer : The synthesis of this compound typically involves coupling reactions between piperidine derivatives and activated carbonyl intermediates. Key steps include:
- Amide bond formation : React 4-piperidin-4-yl-butyric acid with dimethylamine using coupling agents like EDCI/HOBt in anhydrous dichloromethane .
- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or gradient elution via HPLC to isolate high-purity product .
- Characterization : Validate purity using NMR (¹H/¹³C) and mass spectrometry (ESI-MS). For example, ¹H NMR should resolve dimethylamide protons at δ 2.8–3.1 ppm and piperidine protons at δ 1.5–2.2 ppm .
Table 1 : Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amidation | EDCI/HOBt, DCM, RT, 12h | 75–85 | |
| Purification | Ethanol recrystallization | >95% purity |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming structural integrity. Piperidine ring protons appear as multiplet signals (δ 1.5–2.2 ppm), while dimethylamide protons resonate as singlets (δ 2.8–3.1 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]⁺ at m/z 227.2) and detect impurities .
- Infrared Spectroscopy (IR) : Key peaks include C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) for amide validation .
- HPLC : Use a C18 column with acetonitrile/water gradient (0.1% TFA) to assess purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacological activity data across studies?
- Methodological Answer : Contradictions in pharmacological data (e.g., IC₅₀ variability) often stem from:
- Experimental design : Standardize assay conditions (e.g., cell line viability, incubation time). Use positive controls (e.g., known kinase inhibitors) to validate assays .
- Data normalization : Express activity relative to baseline controls to minimize batch effects.
- Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-experimental variability. Triangulate findings with orthogonal assays (e.g., SPR for binding affinity) .
- Example : If conflicting cytotoxicity data arise, validate using a secondary assay (e.g., apoptosis markers via flow cytometry) .
Q. What strategies optimize reaction yields in sterically hindered piperidine derivatives?
- Methodological Answer : Steric hindrance in the piperidine ring can reduce nucleophilic reactivity. Mitigation strategies include:
- Microwave-assisted synthesis : Enhance reaction kinetics (e.g., 100°C, 30 min vs. 12h conventional heating) .
- Catalytic systems : Use Pd/C or Ni catalysts for selective amidation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .
- Case study : Substituting THF with DMF increased yield from 60% to 82% in a similar piperidinyl amide synthesis .
Q. How should researchers analyze contradictory spectral data (e.g., NMR shifts) for structural validation?
- Methodological Answer : Contradictory NMR signals may arise from tautomerism or solvent effects. Steps to resolve:
- Variable temperature NMR : Probe dynamic processes (e.g., ring inversion) by acquiring spectra at 25°C and 60°C .
- COSY/NOESY : Identify through-space couplings to confirm stereochemistry.
- Computational validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian 16) .
- Reference : Global fitting of NMR titration data (e.g., for complexation studies) can resolve ambiguities in peak assignments .
Methodological Considerations for Data Integrity
- Reproducibility : Archive raw data (e.g., NMR FIDs, HPLC chromatograms) in FAIR-compliant repositories like Chemotion .
- Contradiction management : Use platforms like NFDI4Chem to cross-validate findings against 90,000+ chemical datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
